molecular formula C14H28N2 B14404382 1,8-Diazabicyclo[6.5.3]hexadecane CAS No. 84905-04-4

1,8-Diazabicyclo[6.5.3]hexadecane

Cat. No.: B14404382
CAS No.: 84905-04-4
M. Wt: 224.39 g/mol
InChI Key: ICKDKENKQFLDMK-UHFFFAOYSA-N
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Description

1,8-Diazabicyclo[6.5.3]hexadecane is a bicyclic organic compound with the molecular formula C₁₄H₂₈N₂ and a molecular weight of 224.3855 g/mol . This compound is known for its unique structure, which consists of two nitrogen atoms incorporated into a bicyclic framework. It is used in various chemical reactions and has applications in different fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,8-Diazabicyclo[6.5.3]hexadecane typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a diamine with a suitable dihalide in the presence of a base. The reaction conditions often include elevated temperatures and the use of solvents such as dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and product quality .

Chemical Reactions Analysis

Types of Reactions

1,8-Diazabicyclo[6.5.3]hexadecane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can produce amines. Substitution reactions can lead to various substituted derivatives of this compound .

Scientific Research Applications

1,8-Diazabicyclo[6.5.3]hexadecane has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 1,8-Diazabicyclo[6.5.3]hexadecane involves its ability to act as a nucleophile or base in various chemical reactions. The nitrogen atoms in the bicyclic structure can donate electron pairs, facilitating the formation of new chemical bonds. This compound can also stabilize transition states and intermediates, enhancing reaction rates and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,8-Diazabicyclo[6.5.3]hexadecane is unique due to its larger bicyclic framework, which provides distinct steric and electronic properties. This uniqueness allows it to participate in specific reactions and applications that may not be feasible with smaller bicyclic compounds .

Properties

CAS No.

84905-04-4

Molecular Formula

C14H28N2

Molecular Weight

224.39 g/mol

IUPAC Name

1,8-diazabicyclo[6.5.3]hexadecane

InChI

InChI=1S/C14H28N2/c1-2-5-10-16-12-7-3-6-11-15(9-4-1)13-8-14-16/h1-14H2

InChI Key

ICKDKENKQFLDMK-UHFFFAOYSA-N

Canonical SMILES

C1CCCN2CCCCCN(CC1)CCC2

Origin of Product

United States

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